2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3,4-dichlorophenyl)acetamide -

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3,4-dichlorophenyl)acetamide

Catalog Number: EVT-3788486
CAS Number:
Molecular Formula: C20H21Cl2N3O3
Molecular Weight: 422.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Enzyme inhibition studies: Based on the known activity of structurally similar compounds [ [] ], this compound could be employed in enzymatic assays to investigate its inhibitory potential against various enzymes. This could be particularly relevant for enzymes implicated in disease processes, ultimately contributing to drug discovery efforts.

1. (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211) []

  • Compound Description: VUF11211 is a high-affinity CXCR3 antagonist belonging to the piperazinyl-piperidine chemical class. It exhibits a rigid elongated structure containing two basic groups. VUF11211 effectively blocks the binding and function of CXCR3 chemokines in an allosteric manner. []
  • Relevance: While sharing the piperazine ring with 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3,4-dichlorophenyl)acetamide, VUF11211 differs significantly in its core structure. Instead of the benzodioxole and acetamide moieties, it features a chlorinated nicotinamide core, highlighting the diversity within CXCR3 antagonists. Both compounds showcase the importance of the piperazine ring in interacting with the CXCR3 receptor. []

2. (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330) []

  • Compound Description: NBI-74330 is another high-affinity antagonist of the CXCR3 receptor, but it belongs to the 8-azaquinazolinone chemical class. Unlike VUF11211, this compound lacks basic groups. NBI-74330 exhibits allosteric binding to CXCR3, effectively inhibiting its function. []

3. 3-(2,4-difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethoxy}-2-phenylpyridine (PPA250) []

  • Compound Description: PPA250 is an inhibitor of inducible nitric-oxide synthase (iNOS) dimerization. It disrupts the formation of iNOS homodimers, which are the active form of the enzyme, thereby reducing NO production. PPA250 has shown potential therapeutic benefits in animal models of inflammatory diseases like rheumatoid arthritis by suppressing NO production and improving disease symptoms. []
  • Relevance: While not directly targeting the same receptor, PPA250 offers a valuable comparison point in terms of its mechanism of action. Both PPA250 and 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3,4-dichlorophenyl)acetamide highlight the strategy of targeting protein-protein interactions as a therapeutic approach. Understanding the structural features crucial for disrupting iNOS dimerization might offer insights into designing more potent and selective inhibitors of protein interactions, potentially even for targets like CXCR3. []

4. N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (Compound 2) []

  • Compound Description: Compound 2 is another potent inhibitor of iNOS dimerization. It directly interacts with the heme group in the iNOS monomer, preventing the formation of active iNOS dimers. This interaction effectively reduces NO production, offering a potential therapeutic strategy for inflammatory and autoimmune diseases. Crystallographic studies have provided detailed insights into the binding mode of Compound 2, revealing its interaction with the heme group as a key mechanism for inhibiting iNOS dimerization. []
  • Relevance: Compound 2 shares the 1,3-benzodioxol-5-ylmethyl moiety with 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3,4-dichlorophenyl)acetamide. This structural similarity suggests that this particular moiety might be involved in binding to a specific region within their respective targets. Further investigation into the structure-activity relationships of both compounds could provide valuable information for optimizing the design of more potent and selective inhibitors. []

5. 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(1S,2S,5S)-2,5-dimethoxycyclohexyl]acetamide []

  • Compound Description: This compound is identified as a novel and potent inhibitor of E. coli beta-glucuronidase. []
  • Relevance: This compound exhibits a striking structural similarity to the main compound, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3,4-dichlorophenyl)acetamide. Both share the core structure of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetamide. The key distinction lies in the substituent on the acetamide nitrogen. This close structural resemblance suggests that the 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetamide scaffold could be a privileged structure, capable of binding to diverse targets and exhibiting various biological activities. []

Properties

Product Name

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3,4-dichlorophenyl)acetamide

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide

Molecular Formula

C20H21Cl2N3O3

Molecular Weight

422.3 g/mol

InChI

InChI=1S/C20H21Cl2N3O3/c21-16-3-2-15(10-17(16)22)23-20(26)12-25-7-5-24(6-8-25)11-14-1-4-18-19(9-14)28-13-27-18/h1-4,9-10H,5-8,11-13H2,(H,23,26)

InChI Key

YZEJLTOSFRHRHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.